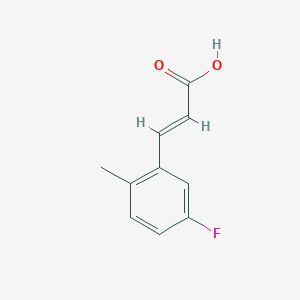

5-Fluoro-2-methylcinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-fluoro-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEGKXOSJLYEHN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] 5-Fluoro-2-methylcinnamic acid, a molecule combining the cinnamic acid scaffold with a fluorine and a methyl group on the phenyl ring, represents a promising building block for the development of novel therapeutic agents and advanced materials.[4] This guide serves as a technical resource for professionals seeking to understand and utilize the unique chemical characteristics of this compound.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development.

Structural and General Data

| Property | Value | Source |

| Chemical Name | (2E)-3-(5-Fluoro-2-methylphenyl)prop-2-enoic acid | [5] |

| Synonyms | This compound | N/A |

| CAS Number | 773130-21-5 | [5] |

| Molecular Formula | C₁₀H₉FO₂ | [5] |

| Molecular Weight | 180.18 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

Physical Properties

Synthesis of this compound: A Modified Perkin Reaction Approach

The synthesis of cinnamic acids is classically achieved through the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[7] A reliable method for the synthesis of this compound can be adapted from this established protocol.

Reaction Scheme

Caption: Synthesis of this compound via a modified Perkin reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize (2E)-3-(5-Fluoro-2-methylphenyl)prop-2-enoic acid.

Materials:

-

5-Fluoro-2-methylbenzaldehyde

-

Acetic anhydride

-

Triethylamine

-

Hydrochloric acid (10% aqueous solution)

-

Toluene

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 5-Fluoro-2-methylbenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (2 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling to room temperature, slowly add a 10% aqueous solution of hydrochloric acid to the reaction mixture to hydrolyze the anhydride and protonate the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with expected values.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data for related compounds provide a reference for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a similar compound, alpha-methylcinnamic acid, in CDCl₃ shows characteristic signals for the aromatic protons, the vinyl proton, and the methyl protons.[8] For this compound, one would expect to see splitting of the aromatic signals due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum of alpha-methylcinnamic acid reveals signals for the carboxyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon.[9] In the spectrum of this compound, the carbon signals of the fluorinated aromatic ring will exhibit characteristic splitting patterns due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of cinnamic acid derivatives typically displays several characteristic absorption bands.[10] For this compound, the following key absorptions are anticipated:

-

A broad O-H stretching band for the carboxylic acid group in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1680 cm⁻¹.

-

C=C stretching vibrations for the alkene and the aromatic ring in the 1650-1450 cm⁻¹ region.

-

C-F stretching vibrations, typically in the 1350-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alpha-methylcinnamic acid shows a molecular ion peak corresponding to its molecular weight.[11] For this compound, the mass spectrum is expected to show a molecular ion peak at m/z 180.18, consistent with its molecular formula C₁₀H₉FO₂.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the alkene, and the substituted aromatic ring.

Key Reactions

-

Esterification: The carboxylic acid group can be readily converted to esters, which may serve as prodrugs or modify the compound's solubility and pharmacokinetic properties.

-

Amidation: Reaction with amines leads to the formation of cinnamamides, a class of compounds with known biological activities.[12]

-

Reactions of the Alkene: The double bond can undergo various addition reactions, such as hydrogenation to the corresponding propanoic acid derivative.

Applications in Drug Discovery and Materials Science

Cinnamic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][13][14] The presence of the fluorine atom in this compound makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.[4] Furthermore, the conjugated system of cinnamic acids makes them suitable for applications in materials science, for example, in the development of liquid crystals and other optical materials.[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related cinnamic acid derivatives, the following guidelines are recommended.

Hazard Identification

-

May cause skin, eye, and respiratory tract irritation.[15]

Recommended Handling Procedures

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

-

Avoid breathing dust.[16]

-

Wash hands thoroughly after handling.[15]

Storage

-

Store in a tightly closed container in a cool, dry place.[15]

Conclusion

This compound is a versatile building block with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an outline of its spectroscopic characteristics and potential applications. As research in the field of fluorinated organic compounds continues to expand, a thorough understanding of such key molecules will be instrumental in driving innovation and discovery.

References

-

2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram - CP Lab Safety. (URL: [Link])

-

2-Fluoro-5-(trifluoromethyl)cinnamic acid - MySkinRecipes. (URL: [Link])

-

(E)-cinnamic acid, 140-10-3 - The Good Scents Company. (URL: [Link])

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. (URL: [Link])

-

Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (URL: [Link])

-

(PDF) Cinnamic Acid Derivatives and Their Biological Efficacy - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Cinnamic acid methyl ester - Carl ROTH. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. (URL: [Link])

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: Not available)

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. (URL: [Link])

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

preparation of alpha methylcinnamic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

SAFETY DATA SHEET - Axxence. (URL: [Link])

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (URL: [Link])

-

alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem - NIH. (URL: [Link])

-

alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem - NIH. (URL: [Link])

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Page loading... [wap.guidechem.com]

- 7. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-Methylcinnamic acid(1199-77-5) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid (CAS 773129-47-8)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of 5-Fluoro-2-methylcinnamic acid, a fluorinated derivative of cinnamic acid that holds significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a technical resource for professionals engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, recognized for their diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated cinnamic acids such as this compound are of considerable interest as scaffolds for the development of novel therapeutic agents. This guide will delve into the synthesis, potential applications, and analytical characterization of this specific compound.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 773129-47-8 | - |

| Molecular Formula | C₁₀H₉FO₂ | - |

| Molecular Weight | 180.18 g/mol | - |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not available. Likely higher than cinnamic acid due to substitution. | - |

| Boiling Point | Not available. | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, methanol, and ethanol. Limited solubility in water. | General knowledge of similar compounds |

| pKa | Not available. The fluorine atom's electron-withdrawing nature is expected to make it a stronger acid than 2-methylcinnamic acid. | [5] |

Synthesis of this compound

The synthesis of this compound can be approached through well-established organic reactions, primarily the Knoevenagel condensation and the Heck reaction.

Knoevenagel Condensation: A Reliable Pathway

The Knoevenagel condensation is a classic and efficient method for the synthesis of cinnamic acid derivatives.[6][7] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Reaction Scheme:

Figure 1: Knoevenagel condensation for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-methylbenzaldehyde and a slight excess of malonic acid in a suitable solvent, such as pyridine, which also acts as the catalyst. A small amount of piperidine can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid. This will precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash it thoroughly with cold water to remove any remaining acid and pyridine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices:

-

Pyridine as Solvent and Catalyst: Pyridine serves a dual role. As a base, it facilitates the deprotonation of malonic acid to form the reactive enolate. As a solvent, it provides a suitable medium for the reaction to occur at an elevated temperature.

-

Acidic Work-up: The addition of hydrochloric acid protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. It also neutralizes the basic pyridine.

Heck Reaction: A Modern Alternative

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can also be employed for the synthesis of cinnamic acids.[8] This method involves the coupling of an aryl halide with an alkene.

Reaction Scheme:

Figure 2: Heck reaction for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-5-fluoro-2-methylbenzene, acrylic acid, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (like triphenylphosphine), and a base (for example, triethylamine) in a suitable solvent like DMF or acetonitrile.

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours until TLC indicates the consumption of the starting materials.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle of the Heck reaction. The phosphine ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

-

Base: The base is required to neutralize the hydrohalic acid that is formed as a byproduct of the reaction.

Potential Applications in Research and Drug Development

While specific biological data for this compound is limited, the known activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways such as NF-κB.[1][2][9] The fluorine substituent in this compound may enhance its potency and selectivity as an anti-inflammatory agent.

Potential Signaling Pathway Involvement:

Figure 3: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid and its derivatives against a range of bacteria and fungi are well-documented.[10][11] The mechanism of action is thought to involve the disruption of cell membranes and inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the fluoro and methyl groups may influence the antimicrobial spectrum and efficacy of this compound.

Anticancer Activity

Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents.[12][13][14] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The specific substitution pattern of this compound makes it a candidate for evaluation in cancer research, potentially targeting specific signaling pathways involved in tumorigenesis.

Analytical Characterization

The purity and structure of synthesized this compound must be confirmed using a combination of analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the methyl group protons. The coupling constants between the vinyl protons will confirm the trans configuration, which is the thermodynamically more stable isomer typically formed in these syntheses.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon, the olefinic carbons, and the aromatic carbons.

-

¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its chemical shift will be characteristic of its position on the aromatic ring.[15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1625-1640 cm⁻¹), and C-F stretching vibrations.[16][17]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.[18][19]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid like formic acid or acetic acid to ensure the protonation of the carboxylic acid) is typically used.

Workflow for Purity Analysis by HPLC:

Figure 4: A typical workflow for purity analysis of this compound by HPLC.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling cinnamic acid derivatives should be followed. These compounds are typically irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, potential biological activities, and analytical characterization based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound. In vitro and in vivo studies are necessary to confirm its predicted biological activities and to establish a detailed pharmacological profile.

References

-

Carullo, G., et al. (2020). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chem Biol Drug Des, 103:e14415.[20]

-

Dal Pozzo, D. M., et al. (2019). Free fatty acids esterification catalyzed by acid Faujasite type zeolite. Article.[15]

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Curr Med Chem, 18(11), 1672-703.

-

Deng, X., et al. (2020). A new 4-hydroxycinnamic acid derivative from an endophytic fungus Pyronema sp. Natural Product Research, 34(1), 1-6.[1]

- Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. Int J Cosmet Sci, 40(4), 356-369.

-

Hadjipavlou-Litina, D., et al. (2017). Multifunctional Cinnamic Acid Derivatives. Molecules, 22(10), 1695.[12]

-

Hao, M., et al. (2019). 2-Amino-5-oxo-pyrano[3,2-c]benzopyran-3-carbonitrile derivative (3) was used as precursor for the synthesis of novel benzopyrano[3′,4′:5,6]pyrano[2,3-d]pyrimidines (4, 6, 7 and 10), benzopyrano[3′,4′:5,6] pyrano[3,2-e]-[2][9][21]triazolo[1,5-c]pyrimidines. Bioorg. Med. Chem., 27, 115153.[3]

-

Jahns, H., et al. (2022). Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations from Plant Isolates. ResearchGate.[22]

-

Khan, K. M., et al. (2011). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry, 49(11), 745-750.[14]

- Kolb, K. E., Field, K. W., & Schatz, P. F. (1987). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.

-

Kumar, N., & Singh, R. K. (2023). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed, 35(1), 1-10.[14]

-

Masike, S., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Chemistry Central Journal, 11(1), 29.[23]

-

Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.[24]

- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic Acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.

- Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827-834.

-

Parupalli, C., et al. (2023). Cell cycle analysis by staining of DNA with propidium iodide (PI) and detection using flow cytometry was performed as previously described. Methods Mol Biol, 2576, 145-153.[20]

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.

- Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European journal of medicinal chemistry, 46(1), 191-200.

- Rodrigues, J. A. R., et al. (2018). Synthesis of cinnamic acid derivatives and their leishmanicidal activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.[11]

- The Royal Society of Chemistry. (2012).

- Upare, A., et al. (2012). Synthesis and anti-tubercular activity of novel styryl oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 22(15), 5132-5135.

-

Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.[18]

- Xiaomei, Z., et al. (2011). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates.

-

Xiao, J., & Shreeve, J. M. (2001). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[25]

-

Yusuf, S., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 439-446.[17]

-

Zhang, L., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(8), 519-527.[26]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link][16][27]

-

National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link][28]

-

PubChem. (n.d.). 2-Fluorocinnamic acid. In PubChem. Retrieved from [Link][29]

-

ResearchGate. (n.d.). Quantification of an acrylic acid analogue using ¹⁹F NMR. Retrieved from [Link][15]

-

Semantic Scholar. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link][7]

-

White Rose Research Online. (2023). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Retrieved from [Link][30]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link][31]

-

Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][19]

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link][18]

-

CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link][24]

-

MDPI. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link][32]

-

MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link][33]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link][33]

-

MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link][17]

-

MDPI. (2020). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link][9]

-

MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link][8][34]

-

MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link][25]

-

MDPI. (2016). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Retrieved from [Link][10]

-

MDPI. (2015). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Retrieved from [Link][35]

-

NIH. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link][32]

-

NIH. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link][4]

-

NIH. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [Link][13][35]

-

NIH. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link][1]

-

NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link][8][34]

-

NIH. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link][36]

-

NIH. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link][37]

-

NIH. (2007). In Silico Development, Validation and Comparison of Predictive QSAR Models for Lipid Peroxidation Inhibitory Activity of Cinnamic Acid and Caffeic Acid Derivatives Using Multiple Chemometric and Cheminformatics Tools. Retrieved from [Link][28]

-

NIH. (2006). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Retrieved from [Link][14]

-

NIH. (2005). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link][37]

-

ResearchGate. (n.d.). A QSAR Study of the Activity of Some Fluorinated Anesthetics. Retrieved from [Link][38]

-

ResearchGate. (n.d.). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. Retrieved from [Link][21]

-

ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link][15][39]

-

ResearchGate. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. Retrieved from [Link][40]

-

ResearchGate. (n.d.). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates. Retrieved from [Link][34]

-

ResearchGate. (n.d.). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link][21]

-

ResearchGate. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link][16]

-

ResearchGate. (n.d.). QSAR study on 4-alkynyldihydrocinnamic acid analogs as free fatty acid receptor 1 agonists and antidiabetic agents: Rationales to improve activity. Retrieved from [Link][41]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of a novel anti-malarial lead. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Values of parameters characterizing physicochemical properties... Retrieved from [Link][5]

-

Semantic Scholar. (n.d.). Medicinal Chemistry. Retrieved from [Link][19]

-

Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (n.d.). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link][36]

-

WJBPHS. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Retrieved from [Link][2]

-

AIR Unimi. (2023). Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. Retrieved from [Link][20]

-

Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link][11]

-

CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link][18]

-

Future Medicine. (n.d.). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Retrieved from [Link][12]

-

ResearchGate. (n.d.). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Retrieved from [Link][42]

-

ResearchGate. (n.d.). FTIR spectra of 5-FU. Retrieved from [Link][43]

-

ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link][42]

-

National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. In NIST Chemistry WebBook. Retrieved from [Link][23]

-

Reddit. (2021, July 6). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me? Retrieved from [Link][31]

-

Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluoruracil Dendritic Polymers and 19F NMR Analysis of the Drug Release for MRI. Retrieved from [Link][44]

-

Australian Government Department of Health. (2018). Cinnamic acid: Human health tier II assessment. Retrieved from [Link][41]

-

Current Medicinal Chemistry. (n.d.). Retrieved from [Link][7]

-

MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link][3]

-

PubMed. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link][17]

-

PubMed. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Retrieved from [Link][11]

-

PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Retrieved from [Link][26]

-

PubMed Central. (n.d.). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Retrieved from [Link][12]

-

ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link][14]

-

ResearchGate. (n.d.). In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. Retrieved from [Link][2]

-

Semantic Scholar. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link][12]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjbphs.com [wjbphs.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]

- 11. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. air.unimi.it [air.unimi.it]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

- 24. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [iris.univpm.it]

- 25. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 26. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. In silico development, validation and comparison of predictive QSAR models for lipid peroxidation inhibitory activity of cinnamic acid and caffeic acid derivatives using multiple chemometric and cheminformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 31. youtube.com [youtube.com]

- 32. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. rsc.org [rsc.org]

- 37. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

- 44. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5-Fluoro-2-methylcinnamic acid, a compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characteristics, synthesis, and potential applications.

Core Molecular Attributes

This compound, also known by its CAS number 773130-21-5, possesses a unique combination of structural features that make it a valuable building block in organic synthesis.[1][2] The presence of a fluorine atom, a methyl group, and a carboxylic acid conjugated with a double bond on a phenyl ring imparts specific electronic and steric properties that can be leveraged in the design of novel molecules with tailored biological activities.

The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, some physical properties like the boiling point and pKa are based on computational predictions and should be considered as estimates until experimentally verified.

| Property | Value | Source(s) |

| CAS Number | 773130-21-5 | [1][2] |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| Predicted pKa | 4.33 ± 0.10 | [3] |

| Predicted Boiling Point | 296.3 ± 25.0 °C | [3] |

| Predicted Flash Point | 133.0 ± 23.2 °C | [3] |

| Appearance | White to off-white crystalline solid (typical for similar compounds) | [4] |

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by both the fluorine and methyl substituents. The vinylic protons of the acrylic acid moiety will present as doublets in the δ 6.0-8.0 ppm range, with a large coupling constant characteristic of a trans configuration. The methyl protons will give rise to a singlet in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the carboxylic acid (δ 165-175 ppm), the vinylic carbons (δ 115-145 ppm), and the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F). The methyl carbon will appear at a higher field (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be present in the 2500-3300 cm⁻¹ region.[5] A sharp and strong C=O stretching vibration will be observed around 1680-1700 cm⁻¹.[5] The C=C stretching of the alkene and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[5] The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the cinnamic acid structure.

Synthesis and Reactivity

The synthesis of this compound can be achieved through established methods for cinnamic acid synthesis, with the Knoevenagel-Doebner condensation being a common and effective approach.

Synthetic Workflow: Knoevenagel-Doebner Condensation

This reaction involves the condensation of 5-fluoro-2-methylbenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine. The reaction proceeds through a carbanion intermediate, followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Caption: Knoevenagel-Doebner condensation for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Chemical Reactivity and Applications in Drug Development

The carboxylic acid functionality of this compound makes it a versatile precursor for the synthesis of various derivatives, particularly amides, which are prevalent in many pharmaceutical compounds.

Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like Hydroxybenzotriazole (HOBt) or a base like 4-Dimethylaminopyridine (DMAP).

Caption: General workflow for the synthesis of amide derivatives from this compound.

The incorporation of the 5-fluoro-2-methylcinnamoyl moiety into drug candidates can influence their pharmacokinetic properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the carboxylic acid group, which in turn affects solubility and cell permeability.[6] The methyl group provides steric bulk, which can influence binding to biological targets. Cinnamic acid derivatives, in general, have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for the related compound 2-Fluoro-5-methylbenzoic acid, general safety precautions should be observed.[9] The compound may cause skin and eye irritation and may be harmful if inhaled or swallowed.[9] Therefore, it is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Outlook

This compound is a promising building block for the development of new chemical entities in the pharmaceutical and materials science fields. Its unique substitution pattern offers opportunities for fine-tuning the properties of target molecules. Further research is warranted to experimentally determine its physical properties, fully characterize its spectroscopic data, and explore its biological activities in greater detail. The synthetic protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid.

-

CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5. Retrieved from [Link]

-

Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

-

Gondwe, J. T. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3638. [Link]

-

Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 234. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Page loading... [guidechem.com]

- 4. ossila.com [ossila.com]

- 5. 1,5-Cyclooctadiene [webbook.nist.gov]

- 6. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 7. Sodium Phosphate Monobasic Monohydrate | 10049-21-5 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. capotchem.com [capotchem.com]

5-Fluoro-2-methylcinnamic acid structure and synthesis

An In-depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid: Structure, Synthesis, and Applications

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that serve as pivotal precursors in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] Their versatile chemical structure, featuring a phenyl ring attached to an acrylic acid moiety, allows for extensive functionalization, leading to a broad spectrum of biologically active molecules.[2][3] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide focuses on a specific fluorinated derivative, this compound, providing a comprehensive overview of its structure, detailed synthetic routes, and potential applications for researchers in organic synthesis and drug development.

PART 1: Molecular Structure and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its reactivity and physicochemical properties. Understanding its structural and spectroscopic characteristics is fundamental for its synthesis, purification, and application.

Chemical Structure and Properties

This compound (Molecular Formula: C₁₀H₉FO₂, Molecular Weight: 180.179 g/mol ) possesses a benzene ring substituted with a fluorine atom at the C5 position and a methyl group at the C2 position.[5] This substituted phenyl group is attached to an acrylic acid chain, typically resulting in the more stable (E)-isomer (trans) due to reduced steric hindrance.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | [5] |

| Molecular Weight | 180.179 g/mol | [5] |

| IUPAC Name | (2E)-3-(5-Fluoro-2-methylphenyl)prop-2-enoic acid | N/A |

| Appearance | Expected to be a crystalline solid at room temperature | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are predicted.[7][8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would provide distinct signals for each unique proton. The vinylic protons of the trans-alkene would appear as doublets with a characteristic large coupling constant (J ≈ 16 Hz). The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons would appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the fluorine atom would appear as a doublet due to C-F coupling, a key diagnostic feature.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups.[8] Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C alkene stretch (~1620-1640 cm⁻¹), and a C-F bond stretch (~1100-1250 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 180.18, with fragmentation patterns corresponding to the loss of COOH, H₂O, and other fragments.

| Spectroscopic Data | Predicted Chemical Shift / Wavenumber | Key Features |

| ¹H NMR | δ 12.0-13.0 (s, 1H), 7.5-7.8 (d, 1H, J≈16 Hz), 6.4-6.6 (d, 1H, J≈16 Hz), 7.0-7.4 (m, 3H), 2.3-2.5 (s, 3H) | Carboxylic acid proton, trans-vinylic protons, aromatic protons, methyl protons. |

| ¹³C NMR | δ 168-172, 160-164 (d, ¹JCF≈250 Hz), 140-145, 120-138, 114-118 (d, ²JCF≈22 Hz), 18-22 | C=O, C-F, vinylic carbons, aromatic carbons, methyl carbon. |

| FT-IR (cm⁻¹) | ~2500–3300 (broad), ~1680–1700 (strong), ~1625 (medium), ~1150 (strong) | O-H (acid), C=O (acid), C=C (alkene), C-F stretch. |

| Mass Spec (m/z) | 180.18 (M⁺) | Molecular ion peak. |

PART 2: Synthesis of this compound

The synthesis of this compound is most efficiently achieved starting from the commercially available precursor, 5-Fluoro-2-methylbenzaldehyde.[10] Several classical organic reactions can be employed for the olefination of this aldehyde to form the target cinnamic acid derivative.

Overview of Synthetic Strategies

The primary challenge is the formation of the carbon-carbon double bond between the aromatic aldehyde and the carboxylic acid moiety. The most prominent and field-proven methods for this transformation are the Knoevenagel condensation and the Perkin reaction.

Method 1: Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable method for synthesizing cinnamic acids.[11] It involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like piperidine or pyridine.[1][12] The reaction proceeds via a tandem condensation-decarboxylation sequence.

Mechanism:

-

Deprotonation: The basic catalyst deprotonates malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 5-Fluoro-2-methylbenzaldehyde.

-

Dehydration & Decarboxylation: The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate, which then spontaneously decarboxylates upon heating to yield the final cinnamic acid product.[11]

Detailed Protocol (Knoevenagel-Doebner Modification):

-

To a round-bottom flask, add 5-Fluoro-2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq).

-

Add a catalytic amount of piperidine (~0.1 eq).

-

Heat the mixture with stirring in an oil bath at 90-100 °C for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (sufficient to make the solution acidic to litmus paper).

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-5-Fluoro-2-methylcinnamic acid.

-

Characterize the final product using NMR, IR, and melting point analysis.

Method 2: Perkin Reaction

The Perkin reaction is another classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the acid.[13][14][15]

Mechanism: The reaction is initiated by the formation of an enolate from acetic anhydride, catalyzed by sodium acetate.[16] This enolate then attacks the aldehyde, leading to an aldol-type addition. The intermediate subsequently undergoes dehydration and hydrolysis of the anhydride to yield the α,β-unsaturated acid.[16] This method typically requires high temperatures (150-180 °C).[15]

Other Synthetic Routes

-

Claisen-Schmidt Condensation: This reaction involves the condensation of the aldehyde with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.[17][18] This method produces the cinnamate ester, which must then be hydrolyzed to yield the desired carboxylic acid.

-

Wittig Reaction: The Wittig reaction provides excellent control over the location of the double bond.[19][20][21] It involves reacting the aldehyde with a phosphorus ylide, typically derived from an α-haloacetate (e.g., ethyl bromoacetate). The resulting ester is then hydrolyzed. While highly effective, this method is less atom-economical due to the formation of triphenylphosphine oxide as a byproduct.[22]

-

Heck Reaction: The Heck reaction couples an aryl halide with an alkene.[23][24] In this case, 1-halo-5-fluoro-2-methylbenzene would be reacted with acrylic acid in the presence of a palladium catalyst.[25][26] This is a powerful C-C bond-forming reaction but requires a different starting material and a palladium catalyst.

Comparison of Synthetic Routes

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

| Knoevenagel | Aldehyde, Malonic Acid | Mild Base (Piperidine), Moderate Heat (80-100°C) | Good yields, simple procedure, spontaneous decarboxylation.[12] | Use of pyridine can be undesirable. |

| Perkin | Aldehyde, Acetic Anhydride | Weak Base (NaOAc), High Heat (150-180°C) | Uses inexpensive reagents.[27] | High temperatures, sometimes lower yields.[15] |

| Claisen-Schmidt | Aldehyde, Acetate Ester | Strong Base (NaOEt), Moderate Heat | Good for large-scale synthesis of esters. | Requires a separate hydrolysis step. |

| Wittig | Aldehyde, Phosphonium Salt | Strong Base (e.g., BuLi), Anhydrous | High selectivity, reliable.[28] | Stoichiometric phosphine oxide waste.[22] |

| Heck | Aryl Halide, Acrylic Acid | Pd Catalyst, Base, High Heat | Excellent for substrate scope. | Requires expensive catalyst, different starting material. |

PART 3: Applications and Future Outlook

The incorporation of both a fluorine atom and a methyl group on the phenyl ring of cinnamic acid makes this compound a compound of significant interest for medicinal chemistry and materials science.

-

Medicinal Chemistry: Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][29][30] The fluorine atom can block metabolic oxidation at the C5 position, potentially increasing the half-life of a drug candidate. Furthermore, the electronic effects of the fluorine can modulate the pKa of the carboxylic acid and influence intermolecular interactions (e.g., hydrogen bonding, dipole interactions) with biological targets.[4] This compound serves as a valuable building block for synthesizing more complex molecules, such as novel amide conjugates or heterocyclic scaffolds, for evaluation as potential therapeutic agents.[31]

-

Materials Science: As a derivative of cinnamic acid, this molecule has potential applications as a monomer for creating photosensitive polymers or as a UV-absorbing agent in cosmetic formulations, where the fluorine substituent could enhance stability and performance.

Conclusion

This compound is a structurally distinct derivative of cinnamic acid with high potential as an intermediate in drug discovery and materials science. Its synthesis is readily achievable through well-established organic reactions, with the Knoevenagel condensation offering a particularly efficient and practical route from the corresponding benzaldehyde. The strategic placement of the fluoro and methyl groups provides a unique electronic and steric profile, making it a valuable tool for researchers aiming to develop novel molecules with tailored physicochemical and biological properties. This guide provides the foundational knowledge for its synthesis and encourages further exploration of its applications.

References

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

-

Shinde, S. B., et al. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

-

Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Taylor & Francis Online. (2003). An Improved Synthesis of (E)-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

-

Ingenta Connect. (n.d.). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Drew University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

-

Seki, M., et al. (2003). An Improved Synthesis of (E)-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Synthetic Communications, 33(3), 427-433. Retrieved from [Link]

-

ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

-

bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

-

ACS Publications. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

-

Taylor & Francis Online. (2006). An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6054607A - Process for the preparation of cinnamic acid esters.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 22062-53-9, 5-Fluoro-2-methylbenzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

-

Frontiers. (n.d.). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rdchemicals.com [rdchemicals.com]

- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. 001chemical.com [001chemical.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. bepls.com [bepls.com]

- 13. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. byjus.com [byjus.com]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Wittig reaction - Wikipedia [en.wikipedia.org]

- 22. byjus.com [byjus.com]

- 23. asianpubs.org [asianpubs.org]

- 24. ingentaconnect.com [ingentaconnect.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 27. fchpt.stuba.sk [fchpt.stuba.sk]

- 28. web.mnstate.edu [web.mnstate.edu]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 5-Fluoro-2-methylcinnamic Acid

Introduction: Unveiling the Potential of a Substituted Cinnamic Acid

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of intensive research due to their wide-ranging biological activities.[1] The versatility of the cinnamic acid scaffold, characterized by a phenyl ring, a carboxylic acid function, and an α,β-unsaturated bond, allows for a multitude of chemical modifications that can fine-tune its pharmacological profile.[2] This guide focuses on a specific, synthetically accessible derivative, 5-Fluoro-2-methylcinnamic acid , a compound that, while not extensively studied, holds considerable promise for novel applications in drug discovery and materials science.

The strategic placement of a fluorine atom at the 5-position (meta to the propenoic acid side chain) and a methyl group at the 2-position (ortho) is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule.[3] The ortho-methyl group, on the other hand, can influence the conformation of the molecule and provide steric hindrance that may lead to selective interactions with biological targets. This guide will explore the inferred potential of this compound based on the established structure-activity relationships of related compounds and provide detailed protocols for its investigation.

I. Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several established synthetic routes for cinnamic acid derivatives. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Knoevenagel-Doebner condensation is a particularly effective method.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol describes the synthesis of this compound from 5-fluoro-2-methylbenzaldehyde and malonic acid. The Doebner modification utilizes pyridine as a solvent and a catalytic amount of piperidine, which also facilitates the decarboxylation of the intermediate.[4]

Materials:

-

5-Fluoro-2-methylbenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine.

-

Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into an excess of 10% aqueous HCl solution. This will precipitate the crude product and neutralize the pyridine.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 10% HCl (2 x 50 mL) to remove any remaining pyridine, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Diagram of the Knoevenagel-Doebner Condensation Workflow:

Caption: Workflow for the synthesis of this compound.

II. Potential Research Application: Anticancer Agent

Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[2][5] The presence of a fluorine atom can enhance the metabolic stability and cellular uptake of a drug candidate, potentially leading to improved efficacy.[3]

Hypothesized Mechanism of Action

Based on studies of related compounds, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Diagram of the Hypothesized PI3K/AKT Inhibition Pathway:

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Normal human cell line (e.g., MCF-10A for control)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of the compound. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values for this compound

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | 48 | 25.5 |

| A549 (Lung Cancer) | This compound | 48 | 32.1 |

| MCF-10A (Normal) | This compound | 48 | > 100 |

III. Potential Research Application: Antimicrobial Agent